1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol . This compound features a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidin-3-ol moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol typically involves the reaction of 4-chloro-6-methylpyrimidine with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves similar synthetic routes with optimization for larger scale production.
Chemical Reactions Analysis
1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the pyrimidine ring into a more saturated form using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and pyrrolidin-3-ol moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine: This compound has a similar structure but lacks the hydroxyl group on the pyrrolidine ring.
®-1-(4-Chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol: This is an enantiomer of the compound, which may exhibit different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-chloro-6-methylpyrimidin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-8(10)12-9(11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARHQSDSCRVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.